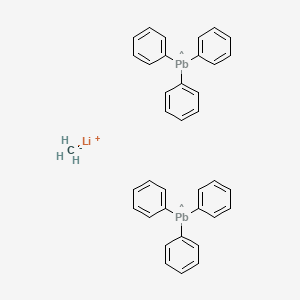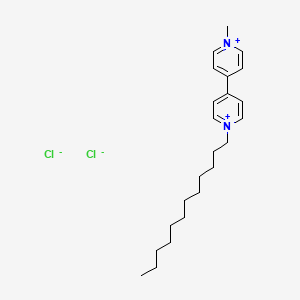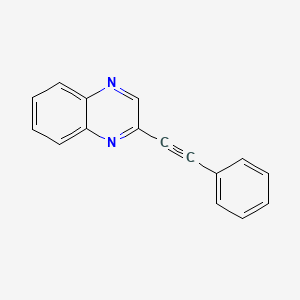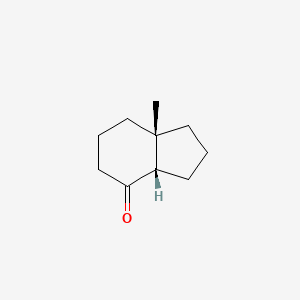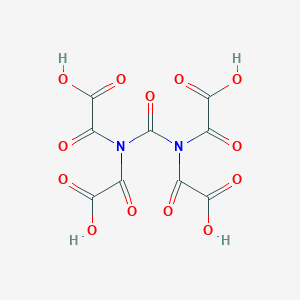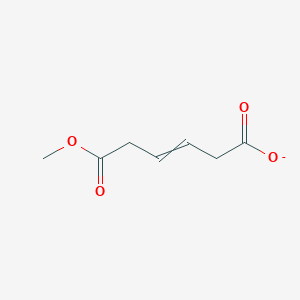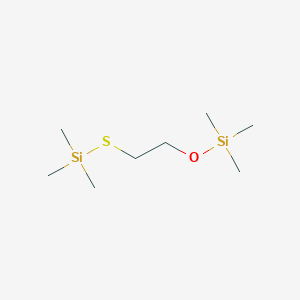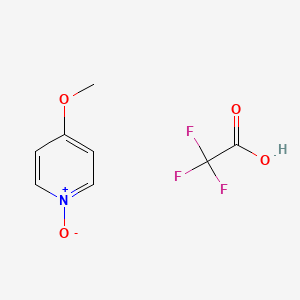
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a compound that combines the properties of a pyridine derivative and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the oxidation of 4-methoxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of trifluoroacetic acid as a reagent in the process helps to stabilize the oxidized form of the pyridine derivative .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to 4-methoxypyridine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and a catalyst such as manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state pyridine derivatives.
Reduction: 4-methoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The trifluoroacetic acid component enhances the compound’s stability and reactivity, allowing it to effectively modulate biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxypyridine N-oxide
- 2,3-Dimethyl-4-methoxypyridine N-oxide
- 4-Chloro-2,3-dimethylpyridine N-oxide
Uniqueness
4-Methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar pyridine derivatives, enhancing its utility in various applications .
Propiedades
Número CAS |
76187-47-8 |
|---|---|
Fórmula molecular |
C8H8F3NO4 |
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
4-methoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7NO2.C2HF3O2/c1-9-6-2-4-7(8)5-3-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
Clave InChI |
VRVXVEZKJJCLRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


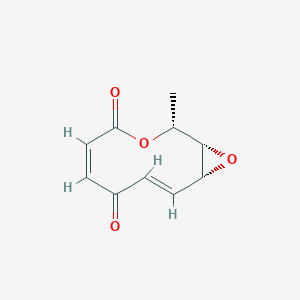


![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)

